molecular formula C17H13ClN2O2S B14941890 3'-(3-Chlorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

3'-(3-Chlorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B14941890
M. Wt: 344.8 g/mol
InChI Key: KSOMQXMJZDTXBD-UHFFFAOYSA-N
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Description

3’-(3-Chlorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole and thiazolidine moieties in this compound contribute to its diverse chemical and biological properties. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3-Chlorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazones with ketones under acidic conditions to form indoles . The subsequent formation of the spiro compound can be achieved through cyclization reactions involving thiazolidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave irradiation to speed up the reaction times and the use of high-purity reagents to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3’-(3-Chlorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3’-(3-Chlorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-(3-Chlorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to multiple receptors, which can lead to various biological effects. For example, it may inhibit certain enzymes or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(3-Chlorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is unique due to its combination of indole and thiazolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-1'-methylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C17H13ClN2O2S/c1-19-14-8-3-2-7-13(14)17(16(19)22)20(15(21)10-23-17)12-6-4-5-11(18)9-12/h2-9H,10H2,1H3

InChI Key

KSOMQXMJZDTXBD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)N(C(=O)CS3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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